2,5-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3S/c1-11-4-5-12(2)15(8-11)28(25,26)19-10-17-22-21-16-9-14(6-7-24(16)17)18-20-13(3)23-27-18/h4-9,19H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMONHZDQXFPNDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=NN=C3N2C=CC(=C3)C4=NC(=NO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional groups with several agrochemicals, though direct pharmacological or pesticidal data for it are absent in the provided evidence. Below is a structural and functional comparison with analogous compounds from the Pesticide Chemicals Glossary :
Table 1: Comparison of Key Structural Features and Uses
| Compound Name | Core Structure | Functional Groups | Use |
|---|---|---|---|
| 2,5-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide | Triazolo[4,3-a]pyridine + oxadiazole | Benzenesulfonamide, oxadiazole, triazole | Not specified |
| Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) | Triazolopyrimidine | Sulfonamide, triazole | Herbicide |
| Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) | Oxazolidinone | Acetamide, oxazolidinone | Fungicide |
| Triaziflam (N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine) | Triazine | Triazine, diamine, fluorinated alkyl | Herbicide |
Key Observations:
Sulfonamide Group: The target compound and flumetsulam both incorporate sulfonamide moieties, which are known to enhance binding to enzymatic targets (e.g., acetolactate synthase in herbicides) .
Heterocyclic Cores : While flumetsulam uses a triazolopyrimidine core, the target compound employs a triazolo[4,3-a]pyridine fused with oxadiazole. This may influence solubility, stability, and target specificity.
Oxadiazole vs. Oxazolidinone: The oxadiazole ring in the target compound differs from oxadixyl’s oxazolidinone, which is critical for antifungal activity via interference with lipid biosynthesis .
Research Context and Methodological Considerations
The structural elucidation of such compounds relies heavily on crystallographic software like SHELXL and SHELXT, which automate space-group determination and refine molecular geometries . For instance:
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for confirming the purity and structural integrity of this compound during synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. X-ray crystallography (using SHELXL ) can resolve ambiguities in stereochemistry or bond connectivity. For example, the sulfonamide group’s geometry and nitrogen-rich heterocycles (oxadiazole/triazolo-pyridine) require precise crystallographic validation to avoid misinterpretation of tautomeric forms .
Q. How can solubility and bioavailability challenges associated with the sulfonamide and heterocyclic moieties be addressed?
- Methodological Answer : Solubility can be optimized via co-solvent systems (e.g., DMSO-water mixtures) or salt formation (e.g., sodium/potassium salts of the sulfonamide group). Bioavailability studies should employ in vitro assays like parallel artificial membrane permeability assays (PAMPA) to assess passive diffusion. Computational tools (e.g., LogP prediction via ChemAxon) can guide structural modifications, such as introducing polar substituents while retaining pharmacophore integrity .
Q. What synthetic strategies are effective for constructing the triazolo[4,3-a]pyridine-oxadiazole core?
- Methodological Answer : A stepwise approach is recommended:
- Step 1 : Cyclocondensation of hydrazine derivatives with nitriles to form the 1,2,4-oxadiazole ring.
- Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble the triazolo-pyridine scaffold.
- Step 3 : Sulfonamide coupling via nucleophilic substitution under anhydrous conditions (e.g., DMF, K₂CO₃).
Reaction progress should be monitored via thin-layer chromatography (TLC) and intermediate characterization via FT-IR .
Advanced Research Questions
Q. How can molecular docking simulations be designed to investigate this compound’s interaction with putative biological targets?
- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into active sites of enzymes (e.g., carbonic anhydrase or kinases). Prioritize targets based on structural analogs (e.g., sulfonamide-containing inhibitors ). Validate docking poses with molecular dynamics (MD) simulations (AMBER/CHARMM) to assess binding stability. Cross-reference results with in vitro enzymatic assays (e.g., fluorescence-based inhibition assays) to resolve discrepancies between predicted and observed activity .
Q. What strategies are available to resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
- Methodological Answer : Employ orthogonal assays to disentangle off-target effects. For example:
- Pharmacological Profiling : Screen against a panel of 50+ kinases to identify selectivity patterns.
- Metabolite Identification : Use LC-MS/MS to detect in situ degradation products that may confound activity.
- Crystallographic Analysis : Resolve ambiguous binding modes (e.g., competitive vs. allosteric inhibition) via co-crystallization with the target protein .
Q. How can the compound’s metabolic stability be evaluated in preclinical models?
- Methodological Answer : Conduct liver microsome assays (human/rodent) with NADPH cofactors to measure intrinsic clearance. Use LC-HRMS to identify major Phase I metabolites (e.g., hydroxylation at methyl groups or oxadiazole ring oxidation). For in vivo studies, employ radiolabeled analogs (³H/¹⁴C) to track tissue distribution and excretion pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
